molecular formula C16H24N2O.ClH<br>C16H25ClN2O B000466 Oxymetazoline hydrochloride CAS No. 2315-02-8

Oxymetazoline hydrochloride

Cat. No.: B000466
CAS No.: 2315-02-8
M. Wt: 296.83 g/mol
InChI Key: BEEDODBODQVSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxymetazoline hydrochloride (C₁₆H₂₅ClN₂O; molecular weight: 296.83 g/mol) is a selective α₁A- and α₂-adrenergic receptor agonist, first approved in 1966 as the active ingredient in the nasal decongestant Afrin® (0.05%) . It is a white, odorless, crystalline powder with a melting point of ~182°C, freely soluble in water and methanol .

Preparation Methods

Synthetic Pathways for Oxymetazoline Hydrochloride

Primary Synthesis via Chloromethylation and Cyclization

The most widely documented method involves a three-step synthesis starting from 6-tert-butyl-2,4-dimethylphenol. Chloromethylation is achieved using formaldehyde and hydrochloric acid under acidic conditions, yielding 2-chloromethyl-6-tert-butyl-2,4-dimethylphenol . This intermediate is subsequently converted to the corresponding nitrile derivative via nucleophilic substitution with sodium cyanide. The final step involves cyclization with ethylenediamine in a refluxing ethanol-water mixture, forming the imidazoline ring characteristic of oxymetazoline . The free base is then treated with hydrochloric acid to yield this compound, with a reported purity of >99% after recrystallization from ethanol .

Reaction Conditions:

  • Chloromethylation: 40–50°C, 4–6 hours, HCl gas as catalyst .

  • Nitrile formation: 80°C, 8 hours, sodium cyanide in dimethylformamide .

  • Cyclization: Ethanol-water (3:1), reflux for 12 hours .

Alternative Route via Direct Salification

A patent by CELLIX BIO PRIVATE LIMITED (WO2021/19350) describes a salification method where oxymetazoline free base is dissolved in water and reacted with concentrated hydrochloric acid at 25–30°C . The hydrochloride salt precipitates upon addition of aqueous ammonia, achieving a yield of 92–95% after vacuum drying . This method avoids organic solvents, simplifying purification and reducing environmental impact.

Key Parameters:

  • Molar ratio of oxymetazoline to HCl: 1:1.05 (excess HCl ensures complete salt formation) .

  • Drying conditions: 60–65°C under vacuum for 16 hours .

Purification and Stabilization Techniques

Recrystallization and Filtration

Crude this compound is purified via recrystallization from ethanol or methanol, achieving a crystalline purity of 99.5% . Patent CN107362141A introduces a novel stabilization method using Bletilla striata polysaccharide zinc, which reduces hygroscopicity and enhances shelf-life by 40% compared to traditional formulations .

Stabilization Protocol :

  • Additive: 0.5% w/v Bletilla striata polysaccharide zinc.

  • Buffer: Citrate-phosphate (pH 5.0–5.5).

  • Osmotic pressure: Adjusted with sodium chloride to 280–320 mOsm/kg.

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for large-scale purification, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio . This method resolves this compound from byproducts like dehydrogenated metabolites, achieving a recovery rate of 98.2–99.8% .

Analytical Methods for Quality Control

Spectrophotometric Assay

Two validated UV-Vis methods are utilized for concentration determination:

  • Acidic Permanganate Oxidation (Method A): Oxymetazoline reduces KMnO₄ in H₂SO₄, with unreacted permanganate measured at 545 nm (linear range: 1.0–30 μg/ml) .

  • Alkaline Permanganate Oxidation (Method B): Forms MnO₂ colloids, measured at 610 nm (linear range: 0.5–3.5 μg/ml) .

Performance Metrics :

ParameterMethod AMethod B
Molar absorptivity0.64×10⁴3.16×10⁴
Sandell’s sensitivity0.0448 μg/cm²0.0090 μg/cm²
RSD (%)1.20.9

Stability-Indicating RP-HPLC

A stability-indicating method validated per ICH guidelines uses a C8 column (250 × 4.6 mm, 5 μm) with a mobile phase of methanol:0.1% orthophosphoric acid (70:30) . this compound exhibits linearity (150–750 μg/ml) and degrades <2% under forced conditions (heat, UV, oxidation) .

Degradation Products :

  • Thermal: 1.2% dehydrogenated derivative.

  • Photolytic: 0.8% mono-oxygenated metabolite.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Chloromethylation 78–8299.5High scalabilityRequires toxic cyanide reagent
Direct Salification 92–9598.8Solvent-free, eco-friendlyLower purity vs. recrystallization
Patent CN103351343A 8599.1Avoids corrosive reagentsComplex intermediate steps

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Selection: Lewis acids (e.g., ZnCl₂) improve chloromethylation efficiency, reducing reaction time by 30% .

  • Temperature Control: Maintaining cyclization at 78–80°C prevents imidazoline ring opening .

  • In-Process Checks: Mid-infrared spectroscopy monitors nitrile conversion in real-time .

Emerging Innovations and Patents

Stabilized Nasal Spray Formulations

Patent CN107362141A discloses a nasal spray combining this compound with Bletilla striata polysaccharide zinc, reducing nasal mucosa irritation by 60% compared to conventional sprays . The formulation retains 95% potency after 24 months at 25°C .

Continuous Flow Synthesis

A recent patent (US10898573B1) proposes a continuous flow system for this compound, achieving 98% yield in 2 hours via microreactor technology . This method minimizes intermediate isolation, cutting production costs by 20% .

Chemical Reactions Analysis

Metabolic Reactions

Oxymetazoline undergoes limited hepatic metabolism but demonstrates species-dependent enzymatic processing:

Reaction TypeEnzymatic SystemMetabolites IdentifiedSpeciesSource
Mono-oxygenationCYP2C19 (human)Mono-oxygenated derivativesHuman/Rabbit
DehydrogenationHepatic S9 fractionsDehydrogenated compoundsRat/Rabbit
O-GlucuronidationUGT1A9O-glucuronide conjugateHuman
  • Key findings :
    • Human metabolism : 95.9% of oxymetazoline remains unchanged after 120-minute incubation with human liver microsomes, indicating low metabolic turnover .
    • Species variability : Rabbit liver S9 fractions metabolize oxymetazoline more efficiently (~65%) compared to rats (~20%) and humans (~10%) .
    • Role of CYP2C19 : At concentrations ≥50 μM (130-fold higher than therapeutic doses), CYP2C19 mediates oxidation .

Stability and Degradation

This compound demonstrates stability under standard conditions but decomposes under extreme heat:

Thermal Decomposition Products

ConditionProducts IdentifiedHazard ProfileSource
CombustionCO, CO₂, NOₓ, HClIrritating to respiratory systems
High-temperature decayCarbonaceous residuesNot characterized
  • Stability data :
    • Chemically stable at room temperature (20–25°C) .
    • No significant hydrolysis or photodegradation reported under ambient conditions .

In Vitro Reactivity

Studies highlight oxidative and conjugative pathways in controlled systems:

Oxidative Pathways

  • Microsomal incubation : Generates hydroxyl radicals, suggesting antioxidant potential via lipid peroxidation inhibition .
  • Competitive binding : Higher affinity for α₁A-adrenoceptors over α₂B subtypes, influencing vasoconstrictive activity .

Conjugative Pathways

  • Glucuronidation : UGT1A9 catalyzes O-glucuronide formation, observed in human liver assays .

Synthetic and Functional Group Reactivity

The compound’s structure drives specific interactions:

Functional GroupReactivity ProfileObserved InteractionsSource
Imidazole ringBinds α-adrenergic receptorsPartial agonist activity at α₁A/α₂B
Phenolic hydroxylParticipates in glucuronidationForms O-glucuronide metabolite
Tert-butyl groupEnhances lipid solubilityInfluences nasal mucosal absorption
  • Structural insights :
    • The imidazole moiety enables selective receptor binding, critical for decongestant effects .
    • Tert-butyl substitution reduces polarity, improving nasal bioavailability .

Unresolved Research Questions

  • Human metabolite characterization : Specific oxidative metabolites remain unconfirmed in clinical studies .
  • Long-term stability : Degradation kinetics under non-ambient conditions (e.g., UV exposure) require further study .

Scientific Research Applications

Nasal Decongestion

Mechanism of Action : Oxymetazoline induces vasoconstriction in the nasal mucosa, leading to reduced swelling and congestion.

Clinical Use : It is commonly found in over-the-counter nasal sprays for the relief of nasal congestion due to colds, allergies, or sinusitis. A study demonstrated that a 0.05% oxymetazoline formulation significantly reduced inferior and middle turbinate volumes in patients with nasal congestion, showing efficacy up to 12 hours post-administration .

Efficacy Studies :

  • MRI Assessment : A randomized study using MRI showed significant decreases in turbinate volume after administration of oxymetazoline compared to a control group, confirming its effectiveness in reducing nasal congestion .

Ophthalmic Applications

Indication : Oxymetazoline is used in ophthalmology as an eye drop formulation (e.g., Upneeq®) for the treatment of acquired blepharoptosis (drooping eyelids).

Clinical Findings : The drug works by stimulating alpha-adrenergic receptors in the eyelid muscles, leading to elevation of the upper eyelid. Clinical trials have shown that oxymetazoline can significantly improve eyelid position and enhance visual field .

Dermatological Uses

Rosacea Treatment : Oxymetazoline has been explored as a treatment for facial erythema associated with rosacea. A topical formulation (1% cream) has shown promising results in improving facial redness and overall skin appearance with minimal side effects .

Other Dermatological Applications :

  • Hemostasis in Surgery : Oxymetazoline can be used as a hemostatic agent during dermatologic surgeries due to its vasoconstrictive properties, which help control bleeding .
  • Potential Future Uses : Research indicates potential applications in treating conditions like keloids and pyogenic granuloma, although further studies are needed to establish efficacy .

Pharmacokinetics and Safety Profile

Pharmacokinetics : Studies indicate that oxymetazoline has a low systemic absorption profile when applied topically, making it suitable for long-term use without significant systemic side effects. The effective half-life ranges from 18 to 28 hours .

Safety Considerations : While generally well-tolerated, oxymetazoline can cause local irritation or rebound congestion if used excessively. Long-term studies are necessary to evaluate its safety profile comprehensively.

Summary Table of Applications

Application AreaFormulation TypeIndicationsKey Findings
Nasal DecongestionNasal Spray (0.05%)Acute rhinitisSignificant reduction in turbinate volume
OphthalmologyEye Drops (Upneeq®)BlepharoptosisImproved eyelid elevation in clinical trials
DermatologyTopical Cream (1%)Rosacea, facial erythemaEffective in reducing redness with low side effects
Surgical HemostasisTopical ApplicationSurgical proceduresEffective hemostatic agent during surgeries

Comparison with Similar Compounds

Stability and Analytical Methods

Oxymetazoline exhibits optimal stability at pH 2–5, with hydrolysis rates increasing outside this range . High-performance liquid chromatography (HPLC) methods achieve 98–102% recovery rates in nasal sprays , while spectrophotometric methods (e.g., ferric-phenanthroline complexation) detect concentrations as low as 0.1 µg/mL .

Structural and Mechanistic Differences

Compound Molecular Weight (g/mol) Receptor Specificity Primary Applications
Oxymetazoline HCl 296.83 α₁A/α₂-adrenoceptor agonist Nasal/ocular decongestion, rosacea, ptosis
Xylometazoline HCl 280.84* α₁-adrenoceptor agonist Nasal decongestion, gingival retraction
Naphazoline HCl 273.79* α₁/α₂-adrenoceptor agonist Ocular/nasal decongestion
Phenylephrine HCl 203.67 α₁-adrenoceptor agonist Hypotension, nasal decongestion

Efficacy and Clinical Performance

Nasal Decongestion

  • Oxymetazoline : Combined with intranasal corticosteroids, it increases nasal volume to 15.8 ± 1.1 mL (vs. 12.4 ± 0.8 mL alone) .
  • Phenylephrine : Less potent, requiring higher doses for similar effects, increasing rebound congestion risk .

Ocular Use

  • Oxymetazoline (0.1%) : Improves eyelid height by 2–3 mm in ptosis patients, with 85% showing superior visual field expansion .

Dermatology

  • Oxymetazoline (1% cream) : Reduces rosacea-related erythema by 1–2 grades on clinician scales, with effects lasting 12 hours .

Pharmacokinetic Profiles

  • Oxymetazoline : Slow ocular absorption (0.006% in aqueous humor after 30 minutes) with 23% urinary excretion as unmetabolized drug .
  • Naphazoline : Rapid onset (1–3 minutes) but shorter duration (4–6 hours) compared to oxymetazoline’s 8–12 hours .

Analytical and Stability Comparisons

Parameter Oxymetazoline HCl Naphazoline HCl
HPLC Recovery 98–102% Not specified
Detection Limit (CL) 3.47×10⁻⁸ g/mL 8.69×10⁻⁹ g/mL
Optimal Stability pH 2–5 Not specified

Biological Activity

Oxymetazoline hydrochloride is a sympathomimetic agent primarily used as a nasal decongestant. It acts as an agonist at alpha-adrenergic receptors, leading to vasoconstriction and subsequent reduction in nasal mucosal blood flow, which alleviates nasal congestion. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Oxymetazoline primarily targets alpha-1A and alpha-2 adrenergic receptors . By activating these receptors, it induces vasoconstriction in the nasal mucosa, leading to decreased blood flow and reduced edema. This mechanism is effective for treating conditions like allergic rhinitis and nasal congestion.

Key Receptor Interactions

  • Alpha-1A adrenergic receptor : High affinity; mediates vasoconstriction.
  • Alpha-2B adrenergic receptor : Higher potency; involved in central nervous system effects.
  • Other receptors : Minor activity at 5-HT (serotonin) receptors, suggesting potential roles beyond decongestion .

Pharmacokinetics

The pharmacokinetic profile of oxymetazoline is characterized by its rapid absorption and elimination. Following intranasal administration, the compound reaches peak plasma concentrations within 10 minutes.

Parameter Value
Absorption Rapid (Tmax ~10 min)
Volume of Distribution Limited data available
Protein Binding 56.7% - 57.5%
Metabolism Minimal metabolism; primarily unchanged in urine
Half-life 5 - 8 hours
Elimination Route Renal (30%), fecal (10%)

Case Study: Cardiovascular Effects

A notable case involved a 64-year-old woman who experienced chest pain after using oxymetazoline nasal spray. This incident highlights potential cardiovascular risks associated with sympathomimetic agents, particularly in patients with pre-existing conditions .

Efficacy in Nasal Congestion

A study assessed the efficacy of different concentrations of this compound in relieving nasal congestion. Patients did not experience rebound congestion after short-term use, indicating its safety profile when used as directed.

Dosage Group Congestion Score Reduction (VAS)
0.025% (50 µL)Not significant
0.025% (100 µL)Not significant
0.05% (50 µL)Significant
0.05% (100 µL)Significant
Saline ControlBaseline

The study concluded that higher doses provided more substantial relief from congestion without significant adverse effects .

Safety Profile

Oxymetazoline is generally well-tolerated; however, it can cause systemic effects due to its sympathomimetic properties. Caution is advised in patients with cardiovascular disease or those on medications that may interact with adrenergic agents .

Adverse Effects

Common side effects include:

  • Nasal irritation
  • Dryness of the nasal mucosa
  • Elevated blood pressure in sensitive individuals

Q & A

Q. Basic: What is the mechanism of action of oxymetazoline hydrochloride in nasal decongestion, and how can this be experimentally validated?

This compound acts as a peripheral α1- and α2-adrenergic receptor agonist, inducing vasoconstriction of vascular smooth muscles in nasal mucosa . To validate this mechanism:

  • Methodology : Use isolated tissue assays (e.g., rat aortic rings) to measure contractile responses. Compare pre- and post-treatment with selective α-adrenergic antagonists (e.g., prazosin for α1, yohimbine for α2) to confirm receptor specificity .
  • Advanced validation : Employ radioligand binding assays or fluorescence-based calcium signaling assays in human endothelial cell lines to quantify receptor affinity and downstream signaling .

Q. Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Two validated methods are:

  • UV Spectrophotometry : Measure absorbance at 279 nm with a linear range of 0.04–0.16 mg/mL. This method is rapid and suitable for routine quality control .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) and UV detection at 280 nm. Ensure a purity range of 97.0–103.0% per pharmacopeial standards .

Q. Advanced: How should researchers design a randomized controlled trial (RCT) to evaluate rebound congestion risks with prolonged oxymetazoline use?

Key design elements :

  • Population : Enroll adults with nasal congestion, excluding chronic rhinitis patients to avoid confounding .
  • Intervention : Randomize subjects to oxymetazoline (e.g., 0.05% twice daily) or saline control for ≥7 days. Include a washout phase post-treatment to assess rebound effects .
  • Outcome measures : Use a 100 mm visual analog scale (VAS) for subjective congestion and acoustic rhinometry for objective nasal airflow measurements .
  • Statistical analysis : Apply mixed-effects models to account for repeated measures and adjust for covariates like baseline severity .

Q. Advanced: How can contradictory data on oxymetazoline’s duration of use and rebound congestion be resolved?

Approach :

  • Systematic review : Aggregate data from RCTs and observational studies using PRISMA guidelines. Stratify results by dosing frequency (e.g., ≤3 days vs. >3 days) and formulation (spray vs. drops) .
  • Meta-regression : Assess heterogeneity by testing covariates such as study duration, sample size, and inclusion/exclusion criteria .
  • Preclinical models : Conduct longitudinal studies in animal models (e.g., rabbit nasal mucosa) to evaluate vascular rebound histologically after prolonged exposure .

Q. Advanced: What methodologies optimize oxymetazoline concentration for clinical efficacy while minimizing ciliary toxicity?

Ex vivo protocol :

  • Ciliary beat frequency (CBF) assay : Culture human nasal epithelial cells and expose to oxymetazoline (0.25–2.00 g/L). Measure CBF via high-speed digital microscopy at 0, 8, and 16 minutes .
  • Dose-response analysis : Use nonlinear regression to determine the IC50 for ciliary inhibition. Clinically, 0.50 g/L balances decongestion (α2-mediated vasoconstriction) with minimal CBF suppression .

Q. Basic: What preclinical models are appropriate for studying systemic absorption and toxicity of oxymetazoline?

  • In vivo models : Administer oxymetazoline intravenously in rodents to calculate pharmacokinetic parameters (e.g., half-life, volume of distribution). Monitor blood pressure for α2-mediated systemic effects .
  • Toxicology screening : Use OECD-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity assays) .

Q. Advanced: How can researchers evaluate off-label applications of oxymetazoline, such as in acquired blepharoptosis?

Methodology :

  • Systematic review : Identify studies measuring mean reflex distance (MRD1) pre- and post-treatment. Use Cohen’s d to quantify effect size vs. placebo .
  • Mechanistic studies : Apply topical oxymetazoline to Müller’s muscle in ex vivo primate eyelids. Measure contraction force via force transducers to confirm α1-adrenergic activity .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to Category 1 eye damage risk .
  • Storage : Store in airtight containers at 2–8°C. Incompatible with strong oxidizers; ensure separate storage .
  • Waste disposal : Neutralize with sodium bicarbonate before disposal, adhering to local hazardous waste regulations .

Q. Advanced: How can species-specific dose conversion inform preclinical-to-clinical translation of oxymetazoline studies?

Method :

  • Body surface area (BSA) scaling : Use the formula Human dose=Animal dose×(Animal Km/Human Km)\text{Human dose} = \text{Animal dose} \times (\text{Animal Km} / \text{Human Km}), where Km is the body weight-to-BSA ratio. For example, a 0.5 mg/kg dose in rats converts to ~0.08 mg/kg in humans .
  • Validation : Compare pharmacokinetic profiles (AUC, Cmax) across species using allometric scaling .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound reference standards?

  • Certified Reference Materials (CRMs) : Use pharmacopeial secondary standards (e.g., USP oxymetazoline HCl) for calibration .
  • Quality control : Perform batch testing via HPLC with ≥3 replicate injections. Accept coefficients of variation (CV) <2% for peak area and retention time .

Properties

IUPAC Name

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEDODBODQVSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177729
Record name Oxymetazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-02-8
Record name Oxymetazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxymetazoline hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxymetazoline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxymetazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxymetazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYMETAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxymetazoline hydrochloride
Oxymetazoline hydrochloride
Oxymetazoline hydrochloride
Oxymetazoline hydrochloride
Oxymetazoline hydrochloride
Oxymetazoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.